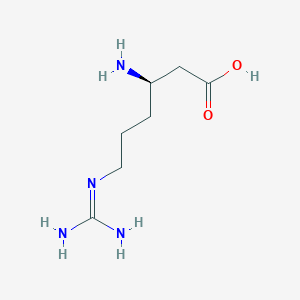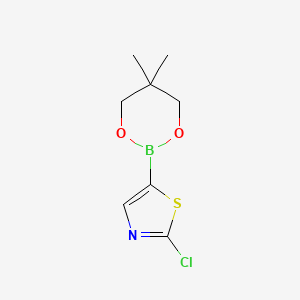
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
The synthesis of 2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole typically involves the reaction of 2-chlorothiazole with a boron-containing reagent. One common method includes the use of 5,5-dimethyl-1,3,2-dioxaborinane as a starting material. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron reagent. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: The boron-containing dioxaborinane ring can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with unique properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to interact with enzymes and receptors in biological systems. The boron-containing dioxaborinane ring may enhance the compound’s ability to form stable complexes with these targets, leading to its biological effects .
Comparación Con Compuestos Similares
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)thiazole can be compared with other thiazole derivatives and boron-containing compounds:
Thiazole Derivatives: Compounds like 2-chlorothiazole and 2-aminothiazole share the thiazole ring but lack the boron-containing dioxaborinane ring.
Boron-Containing Compounds: Compounds such as 5,5-dimethyl-1,3,2-dioxaborinane and boronic acids share the boron moiety but differ in their overall structure.
The uniqueness of this compound lies in the combination of the thiazole ring and the boron-containing dioxaborinane ring, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H11BClNO2S |
|---|---|
Peso molecular |
231.51 g/mol |
Nombre IUPAC |
2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H11BClNO2S/c1-8(2)4-12-9(13-5-8)6-3-11-7(10)14-6/h3H,4-5H2,1-2H3 |
Clave InChI |
YOTPUJYMEYDPNU-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(C)C)C2=CN=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



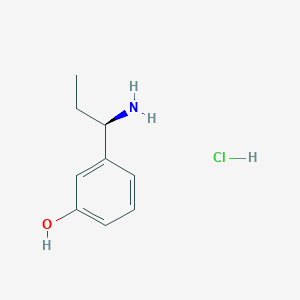
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[5-methyl-2-(trifluoromethyl)-3-furanyl]-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221022.png)
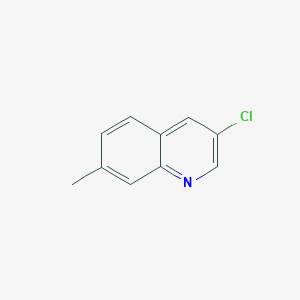
![N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamide](/img/structure/B15221033.png)
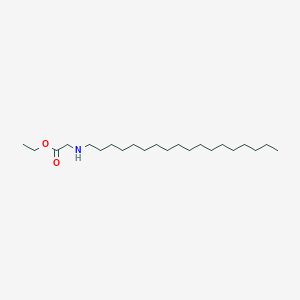
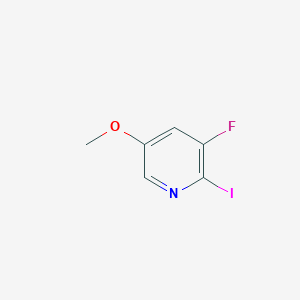
![Benzyl 7-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15221057.png)
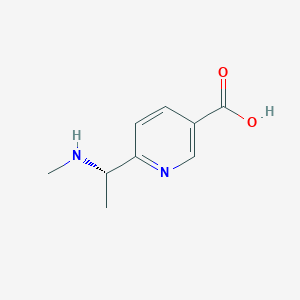
![(R)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B15221071.png)
![Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate](/img/structure/B15221094.png)

